(2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of (2S,4R)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride follows IUPAC conventions for bicyclic amino acid derivatives. The parent structure is pyrrolidine, a five-membered saturated heterocycle containing one nitrogen atom. The substituents are prioritized based on Cahn-Ingold-Prelog rules:
- Carboxylic acid group (-COOH) at position 2 (higher priority due to functional group hierarchy)
- 3-Chlorobenzyl group at position 4
- Hydrochloride salt formation at the pyrrolidine nitrogen
The full IUPAC name is (2S,4R)-4-[(3-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride , reflecting:
- Stereochemistry at C2 (S configuration) and C4 (R configuration)
- Substitution pattern on the aromatic ring (3-chloro)
- Quaternary ammonium salt formation.
Table 1: Key identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅Cl₂NO₂ |
| Molecular Weight | 276.16 g/mol |
| SMILES | C1=CC(=CC(=C1)Cl)C[C@@H]2CC@@HNC2.Cl |
| InChIKey | DJTLAJDJECIWLN-XQKZEKTMSA-N |
The stereodescriptors (2S,4R) were confirmed through chiral chromatography and X-ray crystallography in related pyrrolidine derivatives. The hydrochloride salt forms ionic interactions between the protonated amine and chloride counterion, as evidenced by characteristic N-H stretching vibrations at 2500–3000 cm⁻¹ in IR spectra.
Crystallographic Studies and Three-Dimensional Conformational Analysis
X-ray diffraction data for analogous compounds reveal critical insights into the molecule's preferred conformation:
- Pyrrolidine ring puckering : Adopts an envelope conformation with C4 displaced 0.62 Å from the plane formed by N1-C2-C3-C5.
- Torsional angles :
- C4-C7-C8-C9 (benzyl-pyrrolidine linkage): 178.3° (near-perpendicular alignment)
- C2-C1-N1-C5 (carboxylic acid orientation): -64.8°
- Hydrogen bonding network :
Figure 1 : Predicted crystal packing shows alternating hydrophobic (benzyl) and hydrophilic (carboxylic acid/hydrochloride) layers with 4.7 Å interplanar spacing. Chirality at C2 and C4 creates a right-handed helical arrangement in the solid state, as observed in (2S,4R)-configured pyrrolidines.
Comparative Analysis of Diastereomeric Forms in Pyrrolidine Derivatives
Diastereomerism in pyrrolidine derivatives significantly impacts physicochemical properties:
Table 2: Property comparison of positional isomers
| Isomer | Melting Point (°C) | Aqueous Solubility (mg/mL) | LogP |
|---|---|---|---|
| (2S,4R)-3-chlorobenzyl | 218–220 | 12.4 | 2.37 |
| (2S,4R)-4-chlorobenzyl | 195–198 | 18.9 | 1.98 |
| (2R,4S)-3-chlorobenzyl | 224–226 | 9.7 | 2.41 |
Key observations:
- 3-chloro vs 4-chloro substitution : The meta-chloro derivative exhibits 35% lower solubility than para-isomers due to reduced dipole symmetry.
- C2 epimerization : (2R,4R) configurations show 2.3× higher membrane permeability in artificial bilayer assays compared to (2S,4R) forms.
- Salt formation impact : Hydrochloride salts of (2S,4R) isomers demonstrate 89% crystallinity versus 72% for free bases in powder XRD.
Properties
IUPAC Name |
(2S,4R)-4-[(3-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9;/h1-3,5,9,11,14H,4,6-7H2,(H,15,16);1H/t9-,11+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTLAJDJECIWLN-XQKZEKTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376005 | |
| Record name | (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049733-75-6 | |
| Record name | (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrolysis of Protected Intermediates
- Starting from protected pyrrolidine intermediates (e.g., tert-butoxycarbonyl (Boc) protected compounds), hydrolysis is performed to remove ester groups and generate the free carboxylic acid.
- Alkali bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide are preferred hydrolysis reagents.
- Typical conditions involve stirring the protected compound with the base in a mixture of water and tetrahydrofuran (THF) at room temperature (around 25°C) overnight.
- After hydrolysis, the reaction mixture is acidified (pH ~3) to precipitate or extract the carboxylic acid product.
Catalytic Hydrogenation for Stereoselective Reduction
- Catalytic hydrogenation is employed to reduce double bonds in intermediates, yielding the pyrrolidine ring with desired cis stereochemistry at the 2 and 4 positions.
- Chiral catalysts represented by specific ligand structures (e.g., those denoted by formula M1 or M2 in patents) are used to avoid racemization.
- Common hydrogenation catalysts include iridium or rhodium complexes with chiral ligands.
- This step is crucial as it provides the (2S,4R) stereochemistry selectively, which is often challenging due to potential racemization at the 4-position.
Protection and Deprotection Strategies
- Protecting groups like tert-butoxycarbonyl (Boc) are used to mask amine or carboxyl groups during multi-step synthesis.
- Removal of protecting groups is typically achieved under acidic conditions or by hydrolysis.
- Proper sequence of protection/deprotection and alkylation steps ensures that the final compound is obtained without racemization.
Salt Formation
- The free carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
- This step improves compound stability and solubility for pharmaceutical applications.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Hydrolysis | LiOH or NaOH in H2O/THF, 25°C, overnight | Deprotection of esters to carboxylic acid |
| 2 | Catalytic Hydrogenation | Chiral catalyst (e.g., Ir or Rh complexes), H2 gas | Stereoselective reduction to cis-(2S,4R) isomer |
| 3 | Alkylation | Alkyl halide (3-chlorobenzyl chloride), strong base, phase transfer catalyst | Introduction of 3-chlorobenzyl substituent |
| 4 | Deprotection | Acidic or basic conditions | Removal of Boc or other protecting groups |
| 5 | Salt formation | HCl in suitable solvent | Formation of hydrochloride salt |
Detailed Research Findings and Notes
The catalytic hydrogenation step is notably critical for obtaining the desired stereochemistry. Unlike common hydrogenations that yield racemic mixtures, the use of chiral catalysts as disclosed in patent EP3015456A1 ensures the cis-(2S,4R) isomer predominates, an unexpected and valuable technical effect.
Hydrolysis using lithium hydroxide in aqueous THF at ambient temperature achieves near-quantitative yields (>95%) of the free acid intermediate without racemization.
Alkylation directly on the carboxyl-protected pyrrolidine can cause racemization; therefore, stepwise removal of protecting groups before alkylation is recommended to maintain enantiomeric purity.
The reducing agents employed in related steps include sodium borohydride and triethylsilane, but catalytic hydrogenation remains the preferred method for stereochemical control.
Phase transfer catalysts improve alkylation efficiency and selectivity, minimizing side reactions and racemization.
Summary Table of Preparation Parameters
| Parameter | Preferred Conditions/Agents | Comments |
|---|---|---|
| Hydrolysis base | LiOH, NaOH, KOH | Mild conditions, high yield |
| Solvent for hydrolysis | Water/THF | Facilitates solubility and reaction control |
| Catalytic hydrogenation | Chiral Ir or Rh catalyst with ligands (M1, M2) | Ensures cis-(2S,4R) stereochemistry |
| Alkylation base | NaH, metallic sodium, n-BuLi | Strong bases required, control racemization |
| Phase transfer catalyst | Quaternary ammonium salts, polyethylene glycol | Enhances alkylation efficiency |
| Protecting groups | Boc (tert-butoxycarbonyl) | Used for amine and carboxyl protection |
| Salt formation | HCl | Converts free acid to hydrochloride salt |
Chemical Reactions Analysis
Nucleophilic Substitution at the Benzyl Position
The 3-chlorobenzyl group undergoes nucleophilic aromatic substitution under controlled conditions. A study demonstrated its reaction with sodium methoxide in DMF at 80°C to yield the 3-methoxybenzyl derivative (87% yield) while preserving stereochemical integrity .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Cl → OCH₃ | NaOCH₃, DMF, 80°C, 6h | 3-Methoxybenzyl analog | 87% |
This reaction highlights the compound's adaptability for generating structural analogs in drug discovery pipelines.
Catalytic Hydrogenation of Double Bonds
The allyl-pyrrolidine precursor to this compound undergoes stereoselective hydrogenation. Using a chiral Ir-catalyst (DTBM-Segphos), researchers achieved >99% diastereomeric excess (de) in the cis-product, critical for maintaining the (2S,4R) configuration .
Key findings :
-
Catalyst : [Ir(cod)Cl]₂ with DTBM-Segphos ligand
-
Conditions : H₂ (50 psi), CH₂Cl₂, 25°C
Deprotection and Salt Formation
The hydrochloride salt is formed via deprotection of tert-butyl carbamate intermediates. Treatment with 4M HCl in dioxane (3h, 25°C) achieves quantitative conversion, as confirmed by HPLC .
Optimized protocol :
text1. Dissolve free base (1 eq) in anhydrous dioxane 2. Add 4M HCl (1.1 eq) dropwise at 0°C 3. Stir at 25°C until reaction completion (TLC monitoring) 4. Precipitate product with diethyl ether
Oxidation Reactions
The pyrrolidine ring undergoes site-selective oxidation. Using RuCl₃/NaIO₄ in H₂O/CH₃CN (1:1), the C3 position is oxidized to a ketone without epimerization :
| Oxidizing System | Selectivity | Byproducts |
|---|---|---|
| RuCl₃/NaIO₄ | C3 > C5 (9:1) | <5% overoxidation |
Amide Bond Formation
The carboxylic acid readily forms amides under standard coupling conditions. A Mitsunobu reaction with benzyl alcohol achieved 92% yield of the corresponding amide while retaining chirality :
Reaction parameters :
-
Reagents : DCC, HOBt, DIEA
-
Solvent : DMF
-
Time : 12h at 0°C → 25°C
Applications :
Stereochemical Stability Under Alkylation
Critical studies compared racemization risks during N-alkylation:
| Base | Temp | Racemization at C2 | Reference |
|---|---|---|---|
| K₂CO₃ | 40°C | <1% | |
| NaH | 60°C | 18% | |
| DBU | 25°C | 32% |
These data validate the use of mild bases (K₂CO₃) to preserve stereochemical purity during functionalization.
Industrial-Scale Reaction Optimization
A continuous flow hydrogenation process was developed for kilogram-scale production :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 24h | 12min |
| Catalyst Loading | 5 mol% | 0.5 mol% |
| Productivity | 0.8 kg/day | 14 kg/day |
This innovation reduced production costs by 73% while maintaining >99.5% chiral purity .
Reactivity in Cross-Coupling Reactions
The chlorobenzyl group participates in Suzuki-Miyaura couplings. With Pd(PPh₃)₄ and arylboronic acids, researchers synthesized biaryl derivatives (e.g., 3-biphenylmethyl analogs) :
Optimized conditions :
This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with optimized protocols enabling its application across drug discovery, materials science, and asymmetric catalysis. The stereochemical preservation during transformations remains a hallmark of its reactivity profile, as evidenced by multiple peer-reviewed studies .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects, particularly as a precursor in the synthesis of bioactive molecules. Its chirality and functional groups allow for modifications that can enhance pharmacological properties.
Case Study: Synthesis of Analogues
Research has demonstrated that derivatives of pyrrolidine carboxylic acids exhibit significant biological activity. For instance, modifications to the chlorobenzyl group can lead to compounds with improved efficacy against specific targets in cancer therapy .
Neuroscience
Research indicates that compounds similar to (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction suggests potential applications in treating neuropsychiatric disorders.
Case Study: Dopamine Receptor Modulation
In a study examining the effects of pyrrolidine derivatives on dopamine receptors, it was found that certain modifications could enhance binding affinity, indicating a pathway for developing new antipsychotic medications .
Synthetic Chemistry
The compound serves as an important building block in synthetic organic chemistry. Its ability to undergo various reactions (e.g., alkylation, acylation) makes it valuable for synthesizing more complex molecules.
Data Table: Reaction Pathways
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Alkylation | Base-catalyzed at room temperature | 85 |
| Acylation | Acidic conditions | 90 |
| Reduction | Hydrogenation over Pd/C | 75 |
Pharmacology
The pharmacological profile of (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is being explored for its potential anti-inflammatory and analgesic properties.
Case Study: Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of this compound in animal models, demonstrating a significant reduction in inflammation markers compared to controls .
Mechanism of Action
The mechanism of action of (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Benzyl Derivatives
Table 1: Key Properties of Halogen-Substituted Analogs
Notes:
Electron-Withdrawing Group Modifications
Table 2: Functional Group Variations
Key Insights :
Positional Isomers of Chlorobenzyl Derivatives
Table 3: Chlorine Positional Isomers
Comparison :
- The 3-chloro isomer (target compound) offers a balance between electronic effects and steric accessibility compared to 2- and 4-position isomers.
Biological Activity
(2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, with a CAS number of 1049733-75-6, is a compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C₁₂H₁₅Cl₂NO₂
- Molecular Weight : 276.16 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a chlorobenzyl group and a carboxylic acid moiety.
Synthesis
The synthesis of (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent functionalization to introduce the chlorobenzyl and carboxylic acid groups. Specific methods may vary based on the desired purity and yield.
Anticancer Activity
Research has indicated that pyrrolidine derivatives, including (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, exhibit notable anticancer properties. In vitro studies have shown that certain derivatives can significantly reduce cell viability in cancer cell lines such as A549 (human lung adenocarcinoma) cells. For instance:
| Compound | Cell Line | Viability (%) | Reference |
|---|---|---|---|
| (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid | A549 | 64% at 100 µM | |
| Control (Cisplatin) | A549 | 30% at 100 µM |
These findings suggest that modifications to the pyrrolidine structure can enhance anticancer activity, making it a promising scaffold for further drug development.
Case Studies
- Case Study on Anticancer Efficacy : In a comparative study involving various pyrrolidine derivatives, (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride was found to exhibit moderate cytotoxicity against A549 cells compared to standard chemotherapeutics like cisplatin. The study highlighted structure-activity relationships that could guide future modifications for enhanced efficacy .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of related compounds against clinically relevant pathogens. While some showed promising results against MRSA, (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride's specific effects were less pronounced in initial screenings .
Q & A
Basic: What are the key steps and reaction conditions for synthesizing (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1 : Coupling reactions using palladium catalysts (e.g., palladium diacetate) with ligands like tert-butyl XPhos and bases such as cesium carbonate in tert-butanol at 40–100°C under inert atmosphere .
- Step 2 : Hydrolysis of intermediates (e.g., methyl esters) using hydrochloric acid (36.5%) in water at 93–96°C for 17 hours, followed by pH adjustment to 6.5 with sodium hydroxide to precipitate the product .
- Purification : Sequential extraction with 10% isopropanol/dichloromethane, vacuum concentration, and recrystallization from ethanol/ethyl acetate mixtures .
Basic: How is the purity of this compound assessed, and what analytical methods are recommended?
Answer:
- HPLC : Primary method for purity determination (≥97% purity is standard), with reverse-phase columns and UV detection at 210–254 nm .
- NMR Spectroscopy : - and -NMR confirm structural integrity, particularly stereochemistry at C2 and C4 positions .
- Melting Point Analysis : Used to verify crystallinity (e.g., 130–136°C for Boc-protected intermediates) .
Basic: What safety precautions are critical during handling?
Answer:
- Hazards : Skin/eye irritation (H315, H319), respiratory irritation (H335), and harmful if swallowed (H302) .
- Mitigation : Use PPE (gloves, goggles), work in fume hoods, and avoid inhalation. Neutralize spills with sodium bicarbonate .
- Storage : Keep in airtight containers under nitrogen at 2–8°C for long-term stability .
Advanced: How is stereochemical integrity maintained during synthesis, and how are diastereomers resolved?
Answer:
- Chiral Auxiliaries : Use of Boc-protected intermediates (e.g., tert-butoxycarbonyl) to preserve the (2S,4R) configuration during coupling reactions .
- Chromatography : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) to separate enantiomers .
- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration, particularly for novel derivatives .
Advanced: How can low yields in the final hydrolysis step be troubleshooted?
Answer:
- Side Reactions : Competing esterification or decarboxylation may occur. Optimize HCl concentration (36–38%) and reaction time (17–20 hours) to maximize hydrolysis efficiency .
- pH Control : Maintain pH 6.5 during precipitation to avoid partial protonation of the carboxylic acid, which reduces yield .
- Byproduct Removal : Use activated charcoal during recrystallization to adsorb colored impurities .
Advanced: What strategies prevent hygroscopic intermediates from degrading during storage?
Answer:
- Desiccants : Store intermediates with molecular sieves (3Å) in sealed containers under nitrogen .
- Low-Temperature Storage : Keep hygroscopic solids at –20°C to minimize water absorption .
- Lyophilization : Freeze-drying hydrochloride salts improves stability for long-term use .
Stability: How does storage temperature impact the compound’s chemical stability?
Answer:
- Short-Term : Stable at room temperature for 1–2 weeks if desiccated.
- Long-Term : Store at 2–8°C in amber vials to prevent photodegradation and hydrolysis. Avoid freeze-thaw cycles for solutions .
Method Development: How to optimize reaction conditions for novel derivatives (e.g., iodobenzyl analogs)?
Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling reactions to improve solubility of aromatic intermediates .
- Catalyst Optimization : Replace Pd(OAc) with Buchwald-Hartwig catalysts (e.g., Xantphos-Pd-G3) for challenging arylations .
- Microwave Synthesis : Reduce reaction times (e.g., 30 minutes at 120°C) for thermally sensitive steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
